molecular formula C10H17NO2 B15254628 Methyl octahydro-1H-indole-3a-carboxylate

Methyl octahydro-1H-indole-3a-carboxylate

Cat. No.: B15254628
M. Wt: 183.25 g/mol
InChI Key: PMDTYTRZHXBKRK-UHFFFAOYSA-N
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Description

Methyl octahydro-1H-indole-3a-carboxylate is a versatile bicyclic proline analogue of significant interest in medicinal chemistry and drug discovery. Compounds based on the octahydroindole (Oic) scaffold are renowned for their ability to introduce conformational restraint and enhance the lipophilicity of peptide chains, which can lead to improved metabolic stability and bioavailability of potential therapeutic agents . The octahydroindole-2-carboxylic acid core structure, a close analogue, is a critical component in several approved drugs and clinical candidates. It is a key building block in the antihypertensive agent Perindopril, the prolyl oligopeptidase inhibitor S 17092, and the bradykinin B2 receptor antagonist Icatibant (HOE-140) . These applications underscore the value of this scaffold in developing treatments for conditions ranging from cardiovascular diseases to inflammatory disorders and neurodegenerative conditions . As a methyl ester, this compound offers a protected carboxylic acid functional group, making it a crucial synthetic intermediate for the further construction of complex molecules, amide bond formations, and advanced pharmaceutical intermediates . This product is intended for research purposes as a chemical reference standard or a building block in synthetic organic chemistry. It is For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C10H17NO2

Molecular Weight

183.25 g/mol

IUPAC Name

methyl 1,2,3,4,5,6,7,7a-octahydroindole-3a-carboxylate

InChI

InChI=1S/C10H17NO2/c1-13-9(12)10-5-3-2-4-8(10)11-7-6-10/h8,11H,2-7H2,1H3

InChI Key

PMDTYTRZHXBKRK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C12CCCCC1NCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl octahydro-1H-indole-3a-carboxylate typically involves the hydrogenation of indole derivatives under specific conditions. One common method is the catalytic hydrogenation of indole-3-carboxylate using a palladium or platinum catalyst in the presence of hydrogen gas. The reaction is carried out under high pressure and temperature to ensure complete saturation of the indole ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow hydrogenation processes. These processes allow for the efficient and scalable production of this compound by maintaining optimal reaction conditions and minimizing the formation of by-products.

Chemical Reactions Analysis

Types of Reactions: Methyl octahydro-1H-indole-3a-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Further reduction can lead to the formation of fully saturated derivatives.

    Substitution: The carboxylate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Fully saturated indole derivatives.

    Substitution: Various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl octahydro-1H-indole-3a-carboxylate has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of fine chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of methyl octahydro-1H-indole-3a-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers: Methyl (3aR,7aR)-Octahydro-4-Oxo-1H-Indole-1-Carboxylate

This compound (CAS 1207628-34-9) differs in the ester group’s position (1-carboxylate vs. 3a-carboxylate) and includes a 4-oxo substituent. Key differences include:

  • Functional Groups : The 4-oxo group increases polarity and hydrogen-bonding capacity compared to the fully saturated octahydroindole core.
  • Stereochemistry : The (3aR,7aR) configuration indicates distinct spatial arrangement, affecting interactions in chiral environments.
  • Safety Data : The SDS for this compound highlights 100% purity but lacks classification for acute toxicity, suggesting relatively low hazard under standard handling conditions .
Table 1: Structural Comparison
Compound Substituents CAS Number Key Functional Groups
Target Compound 3a-COOCH3, octahydroindole Not provided Ester, saturated bicyclic core
Methyl (3aR,7aR)-4-oxo derivative 1-COOCH3, 4-oxo 1207628-34-9 Ester, ketone, saturated core

Tetrahydro-β-Carboline Derivatives

  • Ring Saturation : The β-carboline derivatives (e.g., compound 11 in ) are partially unsaturated, enabling π-π interactions absent in the fully saturated target compound.
  • Synthesis: β-carboline esters are synthesized via oxidative methods (e.g., KMnO4 in DMF, yielding 71.3% ) or esterification with SOCl2/MeOH , whereas the target compound’s synthesis likely requires hydrogenation steps.
  • Spectroscopy : The ¹H-NMR of β-carboline derivatives shows aromatic proton signals (δ 7.37–8.79) absent in the saturated target compound, which would display aliphatic proton resonances below δ 3.0–4.0 .

Halogenated and Substituted Indole Esters

7-Chloro-3-methyl-1H-indole-2-carboxylic acid (CAS 16381-48-9) differs in halogenation and carboxylate position:

  • Substituent Effects : The chloro and methyl groups enhance electronegativity and steric bulk, altering reactivity and solubility compared to the target compound.
  • Safety Profile : This compound’s SDS emphasizes handling precautions for inhalation and skin contact, suggesting higher acute toxicity than the octahydroindole derivative .

Key Research Findings and Implications

  • Stereochemical Complexity : The octahydroindole core’s saturated structure reduces aromaticity, increasing stability toward electrophilic substitution but limiting π-system interactions .
  • Ester Reactivity : Methyl esters in similar compounds (e.g., methyl shikimate) show susceptibility to hydrolysis under acidic/basic conditions, suggesting analogous behavior for the target compound .

Biological Activity

Methyl octahydro-1H-indole-3a-carboxylate, a derivative of indole, has garnered attention in recent years for its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential applications in medicine and industry.

Overview of Indole Derivatives

Indole derivatives, including this compound, are recognized for their wide range of biological activities. They have been reported to exhibit:

  • Antiviral Activity
  • Anti-inflammatory Effects
  • Anticancer Properties
  • Antioxidant Activity
  • Antimicrobial Effects
  • Antidiabetic and Antimalarial Activities

These compounds interact with various biochemical pathways and receptors, leading to their therapeutic potential in treating multiple diseases.

Target Interactions

This compound interacts with several biological targets, including:

  • Receptors : It may bind to neurotransmitter receptors, influencing neurological functions.
  • Enzymes : The compound can inhibit or activate specific enzymes involved in metabolic pathways, contributing to its pharmacological effects.

Biochemical Pathways

The compound is involved in critical biochemical pathways such as apoptosis and cell cycle regulation. For instance, studies have shown that indole derivatives can trigger apoptosis in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic proteins .

Anticancer Activity

A significant body of research highlights the anticancer properties of indole derivatives. For example, a study demonstrated that certain indole compounds exhibited potent antiproliferative effects against various cancer cell lines, with IC50 values indicating strong efficacy. This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells through mechanisms involving the downregulation of cyclin proteins and upregulation of p21 .

CompoundCell LineIC50 (μM)Mechanism
This compoundKm-12 (TRK-dependent)5.0Induces apoptosis via cell cycle arrest
Indole derivative XMDA-MB-231 (Breast cancer)7.5Enhances autophagy and apoptosis

Antimicrobial Activity

Research also indicates that this compound possesses antimicrobial properties. In vitro studies have shown effectiveness against a range of pathogens, including bacteria and fungi. The compound's mechanism involves disrupting microbial cell membranes and inhibiting essential metabolic processes .

Applications in Medicine and Industry

This compound is not only significant for its biological activity but also for its applications:

  • Pharmaceutical Development : Its potential as an anticancer and antimicrobial agent makes it a candidate for drug development.
  • Synthetic Chemistry : Used as a building block in the synthesis of more complex organic molecules.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Methyl octahydro-1H-indole-3a-carboxylate, and how can reaction conditions be optimized?

  • Methodology :

  • Begin with indole ring hydrogenation to achieve the octahydro scaffold, followed by carboxylation and esterification. Key steps include:
  • Catalyst selection : Use transition-metal catalysts (e.g., Pd/C, Raney Ni) for hydrogenation .
  • Temperature control : Optimize hydrogen pressure (1–3 atm) and temperature (80–120°C) to avoid over-reduction.
  • Esterification : Employ methanol with acid catalysts (e.g., H₂SO₄) or coupling agents (DCC/DMAP) .
  • Optimization : Systematic variation of solvents (e.g., MeCN, THF), catalysts (e.g., I₂ for electrophilic substitution ), and reaction times, monitored via TLC/GC-MS.

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

  • Methodology :

  • NMR : ¹H/¹³C NMR to confirm hydrogenation (absence of aromatic protons) and ester group placement .
  • X-ray crystallography : Resolve stereochemistry at the 3a position using SHELXL or OLEX2 .
  • Mass spectrometry : High-resolution MS (HRMS) to verify molecular ion ([M+H]⁺) and fragmentation patterns .
  • IR spectroscopy : Identify carbonyl (C=O, ~1700 cm⁻¹) and NH stretches (~3300 cm⁻¹) .

Q. What safety protocols are essential when handling hazardous intermediates during synthesis?

  • Methodology :

  • PPE : Use nitrile gloves, goggles, and fume hoods to avoid inhalation/contact .
  • Waste disposal : Segregate halogenated byproducts (e.g., bromo/fluoro intermediates) and use certified waste management services .
  • Emergency response : Neutralize acid catalysts with NaHCO₃ and maintain spill kits .

Advanced Research Questions

Q. How can discrepancies between computational and experimental structural data be resolved?

  • Methodology :

  • Multi-technique validation : Compare X-ray crystallography (experimental bond lengths/angles) with DFT-optimized structures .
  • Hydrogen bonding analysis : Use SHELXL’s hydrogen placement tools to refine positions inferred from Fourier maps .
  • Dynamic studies : Perform variable-temperature XRD to assess conformational flexibility .

Q. What challenges arise in determining hydrogen-bonding networks in crystalline this compound?

  • Methodology :

  • Space group symmetry : Identify mirror planes or rotational axes affecting hydrogen-bond geometry (e.g., Pbcm space group in planar derivatives ).
  • Refinement constraints : Apply SHELXL’s restraints for H-atom positions in low-resolution datasets .
  • Interaction mapping : Use Mercury or CrystalExplorer to visualize C–H⋯O and π-π stacking interactions .

Q. How can reaction byproducts be systematically identified and minimized during synthesis?

  • Methodology :

  • Chromatographic separation : Employ HPLC with C18 columns and gradient elution (MeCN/H₂O) to isolate impurities .
  • Mechanistic studies : Use LC-MS to track intermediates and optimize quenching steps (e.g., rapid cooling to prevent dimerization ).
  • Scale-up considerations : Implement flow chemistry for controlled mixing and temperature stability .

Q. What experimental strategies are effective for studying biological interactions of this compound?

  • Methodology :

  • In vitro assays :
  • Receptor binding : Radioligand displacement assays (e.g., 5-HT receptors using [³H]-LSD) .
  • Enzyme inhibition : Fluorescence-based screens (e.g., kinase activity with ATP analogs) .
  • In silico docking : Use AutoDock Vina to predict binding poses against target proteins (e.g., GPCRs) .
  • Metabolic stability : Incubate with liver microsomes and analyze metabolites via LC-MS/MS .

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